molecular formula C17H13ClN2O3 B5558395 N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

Cat. No. B5558395
M. Wt: 328.7 g/mol
InChI Key: YPFAILPGLMBOMT-UHFFFAOYSA-N
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Description

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, also known as CBAA, is a synthetic compound that has been studied for its potential use in scientific research. CBAA is a member of the benzoxazine family of compounds and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Molecular Characterization

Synthesis and Evaluation of Derivatives for Biological Activities

A study by Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, evaluating their inhibitory potential against Mushroom tyrosinase. One derivative showed significant biological activity, suggesting the value of these compounds in developing depigmentation drugs with minimal side effects (Raza et al., 2019).

Catalytic Mechanisms and Polymerization

Li et al. (2014) explored the catalytic mechanism of benzoxazine to the polymerization of cyanate ester, uncovering that the oxygen anion on ring-opened benzoxazine catalyzes the polymerization. This study provides insight into the chemical behavior of benzoxazine derivatives and their potential in material science (Li et al., 2014).

Biological and Pharmacological Activities

Antimycobacterial Agents

Waisser et al. (2000) synthesized a series of benzoxazine derivatives and evaluated their activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The study found that changing the substitution on the phenyl ring can significantly affect the antimycobacterial activity, highlighting the potential of these compounds in treating mycobacterial infections (Waisser et al., 2000).

properties

IUPAC Name

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAILPGLMBOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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